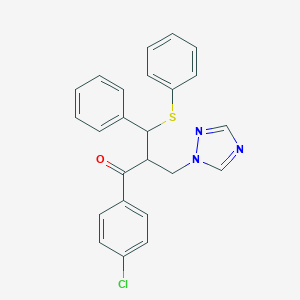

N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of 3,5-Di-tert-butylbenzaldehyde , which is an organic compound used as a building block in organic synthesis . The “N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide” part suggests that it might have a sulfonamide group attached to a 3-fluorobenzene ring, which is further connected to a 3,5-ditert-butylphenyl group.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 5,15-Bis(3,5-di-tert-butylphenyl)-10-phenylethynyl-20-trimethylsilylethynylporphyrin have been synthesized by the reaction of meso-(3,5-di-tert-butylphenyl)-dipyrromethane, trimethylsilylpropynal and phenylpropargyl aldehyde .科学的研究の応用

Kinetic Stabilization of Reactive Intermediates

The 3,5-di-tert-butylphenyl group has been identified as a potential protecting group for the kinetic stabilization of reactive intermediates . This application is crucial in the synthesis of sensitive compounds where the intermediate needs to be isolated and characterized. The stabilization allows for further reactions to be conducted without the intermediate decomposing.

Synthesis of Naphthoquinone Derivatives

This compound can be used in the preparation and characterization of stabilized 2,6-naphthoquinone derivatives . Naphthoquinones are important in various fields, including the development of pharmaceuticals and dyes, due to their unique chemical properties.

Development of Green Chemistry Protocols

The derivative of the 3,5-di-tert-butylphenyl group, such as in the acyl pyrazole derivative, has been synthesized using green chemistry principles . This involves solvent-free reactions and the use of substoichiometric quantities of oxidants, highlighting the compound’s role in developing environmentally friendly chemical processes.

作用機序

Target of Action

Similar compounds with a 3,5-di-tert-butylphenyl structure have been studied for their antioxidant activity .

Mode of Action

They act by reacting with peroxide radicals and destroying reactive oxygen species .

Biochemical Pathways

Related compounds have been shown to inhibit the oxidation of certain substances, suggesting that they may play a role in oxidative stress pathways .

Result of Action

Compounds with similar structures have been shown to exhibit antioxidant activity, suggesting that they may help protect cells from oxidative damage .

Action Environment

The action of N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide can be influenced by various environmental factors. For instance, the stability and efficacy of similar compounds have been shown to be affected by temperature and the presence of other substances .

特性

IUPAC Name |

N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FNO2S/c1-19(2,3)14-10-15(20(4,5)6)12-17(11-14)22-25(23,24)18-9-7-8-16(21)13-18/h7-13,22H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNPMSJRXHMNDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-phenyl-N'-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]urea](/img/structure/B492512.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-N'-phenylurea](/img/structure/B492513.png)

![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-N'-phenylurea](/img/structure/B492514.png)

![N-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-4-oxo-3-phenoxy-2-azetidinyl]-2-phenoxyacetamide](/img/structure/B492520.png)

![N-(3-methylphenyl)-N-[1-(3-methylphenyl)-4-oxo-3-phenoxy-2-azetidinyl]-2-phenoxyacetamide](/img/structure/B492521.png)

![3-(Benzyloxy)-1-(4-methoxyphenyl)-4-(3,6,6-trimethylbicyclo[3.1.0]hex-2-en-2-yl)-2-azetidinone](/img/structure/B492523.png)

![4-[4-(4-Tert-butylbenzyl)-1-piperazinyl]-7-chloroquinoline](/img/structure/B492525.png)

![O-(2-chlorophenyl) O-ethyl [2-(1,3-benzoxazol-2-yl)hydrazino]carbothioylamidothiophosphate](/img/structure/B492527.png)

![ethyl 1'-benzyl-2-(2,2-diphenylacetyl)spiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,4'-piperidine]-3'-carboxylate](/img/structure/B492528.png)